(3beta)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester
Overview
Description
Betulinic acid propargyl ester is a derivative of betulinic acid, a naturally occurring pentacyclic lupane triterpene. Betulinic acid is found in the bark of birch trees and has been extensively studied for its wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . The propargyl ester derivative is synthesized to enhance the biological activity and solubility of betulinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betulinic acid propargyl ester typically involves the esterification of betulinic acid with propargyl alcohol. The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for betulinic acid propargyl ester are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Betulinic acid propargyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of betulinic alcohol.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
Betulinic acid propargyl ester has several scientific research applications:
Chemistry: Used in click chemistry reactions to synthesize various bioactive compounds.
Biology: Studied for its potential to inhibit the growth of cancer cells and its role in apoptosis induction.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Potential applications in drug delivery systems and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of betulinic acid propargyl ester involves multiple pathways:
Apoptosis Induction: It induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Betulinic Acid: The parent compound with similar biological activities but lower solubility.
Betulin: Another lupane-type triterpene with anticancer and anti-inflammatory properties.
Betulonic Acid: An oxidized form of betulinic acid with enhanced anticancer activity.
Uniqueness: Betulinic acid propargyl ester is unique due to its enhanced solubility and ability to participate in click chemistry reactions, making it a valuable compound for synthesizing various bioactive derivatives .
Properties
IUPAC Name |
prop-2-ynyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O3/c1-9-20-36-28(35)33-17-12-22(21(2)3)27(33)23-10-11-25-30(6)15-14-26(34)29(4,5)24(30)13-16-32(25,8)31(23,7)18-19-33/h1,22-27,34H,2,10-20H2,3-8H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZCVHWPIEKKN-ODLWIBRJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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